molecular formula C17H16N2O2 B5724402 N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide

N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide

Cat. No. B5724402
M. Wt: 280.32 g/mol
InChI Key: LFFBLYGCBPJLBH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide, also known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. HPPH belongs to the family of cyclopropane-containing compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the generation of ROS upon activation by light. The ROS can induce oxidative damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to localize in the mitochondria of cancer cells, where it can induce mitochondrial dysfunction and trigger apoptotic cell death. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects
N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit various biochemical and physiological effects in cancer cells. It can induce oxidative stress, DNA damage, and mitochondrial dysfunction, leading to apoptotic cell death. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide can inhibit the activity of VEGF, leading to anti-angiogenic effects. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit selectivity for cancer cells, making it a promising candidate for targeted cancer therapy.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits selective accumulation in cancer cells, making it a promising candidate for targeted therapy. However, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide also has several limitations. It requires activation by light, which can limit its use in deep-seated tumors. In addition, the optimal conditions for PDT using N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide, such as light dose and duration, need to be carefully optimized.

Future Directions

For research on N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide include optimizing its therapeutic efficacy, exploring combination therapies, and developing new derivatives with improved properties.

Synthesis Methods

The synthesis of N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide involves the condensation of 3-hydroxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, followed by cyclization to form the cyclopropane ring. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit photodynamic therapy (PDT) activity, which involves the use of light to activate a photosensitizer and generate reactive oxygen species (ROS) that can induce cell death. N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in cancer cells, making it a promising candidate for targeted PDT. In addition, N'-(3-hydroxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been found to exhibit anti-angiogenic activity, which can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-14-8-4-5-12(9-14)11-18-19-17(21)16-10-15(16)13-6-2-1-3-7-13/h1-9,11,15-16,20H,10H2,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFBLYGCBPJLBH-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide

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